molecular formula C11H9FO2 B13535798 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Cat. No.: B13535798
M. Wt: 192.19 g/mol
InChI Key: ROXCJRODQBCTRM-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as 8-fluoro-3,4-dihydroisoquinoline.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the spirocyclic structure. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide.

Industrial Production Methods

Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride
  • 6-Fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-diones

Uniqueness

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

8-fluorospiro[3H-chromene-2,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8/h1-3H,4-6H2

InChI Key

ROXCJRODQBCTRM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3=C(O2)C(=CC=C3)F

Origin of Product

United States

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